molecular formula C9H9N5O3 B12628032 N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-38-2

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Katalognummer: B12628032
CAS-Nummer: 921933-38-2
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: IIEUJUQLWCGMIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound known for its unique structure and properties It is a member of the benzotriazine family, which is characterized by a triazine ring fused with a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the nitration of a benzotriazine precursor followed by ethylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and ethylation processes. For instance, concentrated nitric acid can be used for the nitration step, while ethyl iodide in the presence of a base like potassium carbonate can be used for the ethylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted benzotriazines.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. Additionally, the benzotriazine ring can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
  • N-Propyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
  • N-Butyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Uniqueness

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substitutions, potentially leading to unique applications and properties.

Eigenschaften

CAS-Nummer

921933-38-2

Molekularformel

C9H9N5O3

Molekulargewicht

235.20 g/mol

IUPAC-Name

N-ethyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C9H9N5O3/c1-2-10-9-11-7-4-3-6(14(16)17)5-8(7)13(15)12-9/h3-5H,2H2,1H3,(H,10,11,12)

InChI-Schlüssel

IIEUJUQLWCGMIS-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.